Pentanoic acid, 5-(methylphenylamino)-

Description

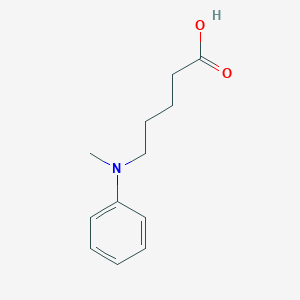

Pentanoic acid, 5-(methylphenylamino)- (CAS RN: 737807-38-4; synonyms: 3-methyl-5-oxo-5-(p-tolylamino)pentanoic acid) is a substituted pentanoic acid derivative characterized by a methylphenylamino group at the C5 position and a carboxylic acid moiety at the C1 position . Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 247.28 g/mol. The compound’s structure combines aromatic (methylphenyl) and aliphatic (pentanoic acid) components, enabling diverse chemical interactions. It is structurally related to bioactive molecules such as cholecystokinin antagonists and receptor-targeting haptens .

Properties

CAS No. |

663602-87-7 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

5-(N-methylanilino)pentanoic acid |

InChI |

InChI=1S/C12H17NO2/c1-13(10-6-5-9-12(14)15)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,15) |

InChI Key |

QBLXVHTTXKSZFS-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCCC(=O)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 5-(methylphenylamino)-, typically involves the reaction of pentanoic acid with methylphenylamine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of pentanoic acid and the amine group of methylphenylamine .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 5-(methylphenylamino)-, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of pentanoic acid, including those with methyl and phenyl substitutions, exhibit significant anticancer properties. For instance, a series of phenoxy derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines, demonstrating potential as therapeutic agents. One compound showed an average IC50 value of approximately 13 μM against multiple cancer cells, highlighting its efficacy in inhibiting tumor growth by targeting specific pathways such as HIF-1α degradation mediated by p53/MDM-2 .

1.2 Synthesis of Unnatural Amino Acids

Pentanoic acid derivatives are employed in the synthesis of unnatural amino acids, which are critical in peptide synthesis. A versatile synthetic route was developed that allows for the rapid production of these amino acids with diverse functional groups. This method facilitates the generation of compounds suitable for use in liquid or solid-phase peptide synthesis, enhancing the scope of pharmaceutical applications .

Industrial Applications

2.1 Solvent and Cleaning Agent

Pentanoic acid derivatives are utilized as solvents and cleaning agents in various industrial applications. They serve as effective components in formulations for paints and coatings, improving the performance and stability of these products . The compound's properties allow it to dissolve a wide range of substances, making it valuable in manufacturing processes.

2.2 Paint Additives

In the paint industry, pentanoic acid derivatives are used as additives to enhance the quality and durability of coatings. Their ability to improve the adhesion and spreadability of paints makes them essential in creating high-performance coatings .

Case Studies

Mechanism of Action

The mechanism of action of pentanoic acid, 5-(methylphenylamino)-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Key Observations :

- Aromatic vs. Aliphatic Substituents: The methylphenyl group in the target compound enhances aromatic π-π interactions compared to aliphatic substituents (e.g., dimethylamino in ). This may improve binding to hydrophobic receptor pockets but reduce solubility.

- Steric Effects: The cyclohexyl group in 5-[N-(1'-phenylcyclohexyl)amino]pentanoic acid increases steric bulk, correlating with higher receptor specificity for PCP receptors .

- Bioactivity: Loxiglumide’s dichlorobenzoyl group confers cholecystokinin antagonism, while the target compound’s simpler structure lacks such pronounced pharmacological activity .

Physicochemical Properties

| Property | Pentanoic Acid, 5-(Methylphenylamino)- | 5-(Dimethylamino)pentanoic Acid | Loxiglumide |

|---|---|---|---|

| Molecular Weight | 247.28 g/mol | 145.2 g/mol | 447.35 g/mol |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~0.8 (hydrophilic) | ~3.8 (highly lipophilic) |

| Solubility | Low in water, soluble in DMSO | High in polar solvents | Low aqueous solubility |

Implications :

- The target compound’s methylphenyl group balances lipophilicity, making it suitable for membrane permeability but requiring formulation optimization for bioavailability.

- Loxiglumide’s dichlorobenzoyl group drastically increases LogP, necessitating prodrug strategies for clinical use .

Biological Activity

Pentanoic acid, 5-(methylphenylamino)-, also known as 5-[(4-Methylphenyl)amino]-5-oxopentanoic acid, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical formula for pentanoic acid, 5-(methylphenylamino)- is . It features a pentanoic acid backbone with an amino group and a ketone at the fifth carbon, along with a para-methylphenyl substitution that enhances its lipophilicity. This structural arrangement is critical for its biological interactions.

| Property | Details |

|---|---|

| Molecular Weight | 219.25 g/mol |

| Solubility | Soluble in organic solvents; limited in water |

| Lipophilicity | Enhanced due to the phenyl substitution |

Preliminary studies suggest that pentanoic acid, 5-(methylphenylamino)- may interact with various biological targets, including receptors and enzymes involved in metabolic processes. Its lipophilic nature allows it to penetrate cell membranes effectively, which may facilitate its action on intracellular targets.

Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Similar compounds have shown potential in neuroprotection, suggesting that pentanoic acid, 5-(methylphenylamino)- may also provide similar benefits.

- Anti-inflammatory Properties : The presence of the methylphenyl group may confer anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Ongoing studies are exploring its efficacy against various pathogens, including resistant strains of bacteria.

Comparative Studies

Comparative research highlights the unique properties of pentanoic acid, 5-(methylphenylamino)- relative to structurally similar compounds.

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 4-Amino-5-methylpentanoic acid | Similar amino and carboxylic functionalities | Known for neuroprotective effects |

| 3-(4-Methylphenyl)-2-methylpropanoic acid | Contains methyl groups on different carbons | Exhibits anti-inflammatory properties |

| N-(4-Methylphenyl)-L-glutamine | Amino acid derivative with a phenyl group | Important in metabolic processes |

Case Studies and Research Findings

Recent studies have focused on the pharmacogenomics related to the efficacy and safety of drugs similar to pentanoic acid, 5-(methylphenylamino)-. These studies emphasize the importance of genetic factors in drug response variability and adverse drug reactions (ADRs), which could inform future therapeutic applications of this compound .

In vitro assays have demonstrated that compounds with similar structures can inhibit amyloid-beta oligomer formation, which is relevant for neurodegenerative diseases like Alzheimer's . The implications for pentanoic acid, 5-(methylphenylamino)- suggest potential applications in neurodegenerative disease therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.